

A Technical Guide to the Solubility of Quinalphos in Water and Organic Solvents

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Compound of Interest

Compound Name: **Quinalphos**

Cat. No.: **B1678678**

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This technical guide provides a comprehensive overview of the solubility of **quinalphos**, an organothiophosphate pesticide. The information is intended for researchers, scientists, and professionals in drug development and environmental science who require detailed data and methodologies for handling this compound. The guide summarizes quantitative solubility data, outlines standard experimental protocols for solubility determination, and provides a visual workflow for these procedures.

Quinalphos: An Overview

Quinalphos (O,O-diethyl O-quinoxalin-2-yl phosphorothioate) is a broad-spectrum insecticide and acaricide used to control a wide range of pests in crops such as cotton, rice, and vegetables.^{[1][2]} Its physicochemical properties, particularly its solubility in aqueous and organic media, are critical for understanding its environmental fate, bioavailability, and for the development of analytical and formulation methods. Pure **quinalphos** exists as colorless crystals or a reddish-brown liquid.^{[1][2][3]}

Quantitative Solubility Data

The solubility of **quinalphos** varies significantly between water and different organic solvents. The following tables summarize the available quantitative data to facilitate comparison.

Table 1: Solubility of Quinalphos in Water

Solubility (mg/L)	Temperature	pH	Source
17.8	20 °C	7	[4]
17.8	22-23 °C	Not Specified	[5]
22	Normal Temperature	Not Specified	[3]
27	20 °C	Not Specified	[6]

Note: While some sources describe **quinalphos** as "insoluble in water"[\[7\]](#)[\[8\]](#), this is a qualitative descriptor. The quantitative data consistently indicate slight solubility.

Table 2: Solubility of Quinalphos in Organic Solvents

Solvent	Solubility	Temperature	Source
Qualitative Data			
Acetone	Soluble	Not Specified	[3][9]
Acetonitrile	Soluble	Not Specified	[3][9]
Benzene	Soluble	Not Specified	[3]
Chloroform	Slightly Soluble	Not Specified	[5]
Diethyl Ether	Soluble	Not Specified	[3]
Ethanol	Soluble	Not Specified	[3]
Ethyl Acetate	Soluble	Not Specified	[3]
Methanol	Slightly Soluble	Not Specified	[5]
Petroleum Ether	Slightly Soluble	Not Specified	[3][9]
Toluene	Soluble	Not Specified	[3][9]
Xylene	Soluble	Not Specified	[3]
Miscibility Data			
Acetone	Miscible	Not Specified	[6]
Acetonitrile	Miscible	Not Specified	[6]
Diethyl ether	Miscible	Not Specified	[6]
Ethanol	Miscible	Not Specified	[6]
Ethyl acetate	Miscible	Not Specified	[6]
Hexane	Miscible	Not Specified	[6]
Methanol	Miscible	Not Specified	[6]
Toluene	Miscible	Not Specified	[6]
Xylene	Miscible	Not Specified	[6]
Quantitative Data			

Organic Solvents (unspecified)	250,000 mg/L	20 °C	[9]
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Note: There are conflicting reports regarding the solubility in methanol, with one source stating it is "slightly soluble"[\[5\]](#) and another indicating it is "miscible".[\[6\]](#) This may depend on the purity of the compound and the specific experimental conditions.

Experimental Protocols for Solubility Determination

The determination of solubility is a fundamental procedure guided by standardized protocols to ensure accuracy and reproducibility. The methods described below are applicable to a compound like **quinalphos**.

Water Solubility Determination (OECD Guideline 105)

The OECD Guideline 105 is the standard for determining the water solubility of chemical substances.[\[3\]](#)[\[4\]](#)[\[10\]](#) It comprises two primary methods depending on the expected solubility range.[\[11\]](#)[\[12\]](#)

a) Flask Method (for solubilities $> 10^{-2}$ g/L): This method is suitable for **quinalphos**, given its solubility is in the range of 17-27 mg/L.

- Preparation: Add an excess amount of solid, pulverized **quinalphos** to a flask containing double-distilled water. The presence of excess solid is crucial to ensure saturation is reached.[\[8\]](#)
- Equilibration: Seal the flask and agitate it in a constant temperature water bath, preferably at 20 ± 0.5 °C.[\[11\]](#) The mixture should be stirred for a sufficient time to reach equilibrium (typically 24 to 72 hours).[\[8\]](#)[\[13\]](#) Preliminary tests can be run to determine the minimum time required to achieve a stable concentration.
- Phase Separation: After equilibration, cease agitation and allow the mixture to stand at the test temperature to let undissolved solids settle. Centrifugation of an aliquot is the recommended next step to separate the aqueous phase from any suspended microparticles.[\[4\]](#)[\[8\]](#)

- Sampling and Analysis: Carefully withdraw a sample from the clear supernatant. The concentration of **quinalphos** in the aqueous sample is then determined using a suitable, validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC).[4]
- b) Column Elution Method (for solubilities $< 10^{-2}$ g/L): While less applicable to **quinalphos**'s known water solubility, this method is standard for poorly soluble substances.[11][12] It involves coating an inert carrier material with the test substance and placing it in a microcolumn. Water is then passed through the column at a slow, constant rate, and the eluate is analyzed until the concentration becomes constant, indicating saturation.[4][11]

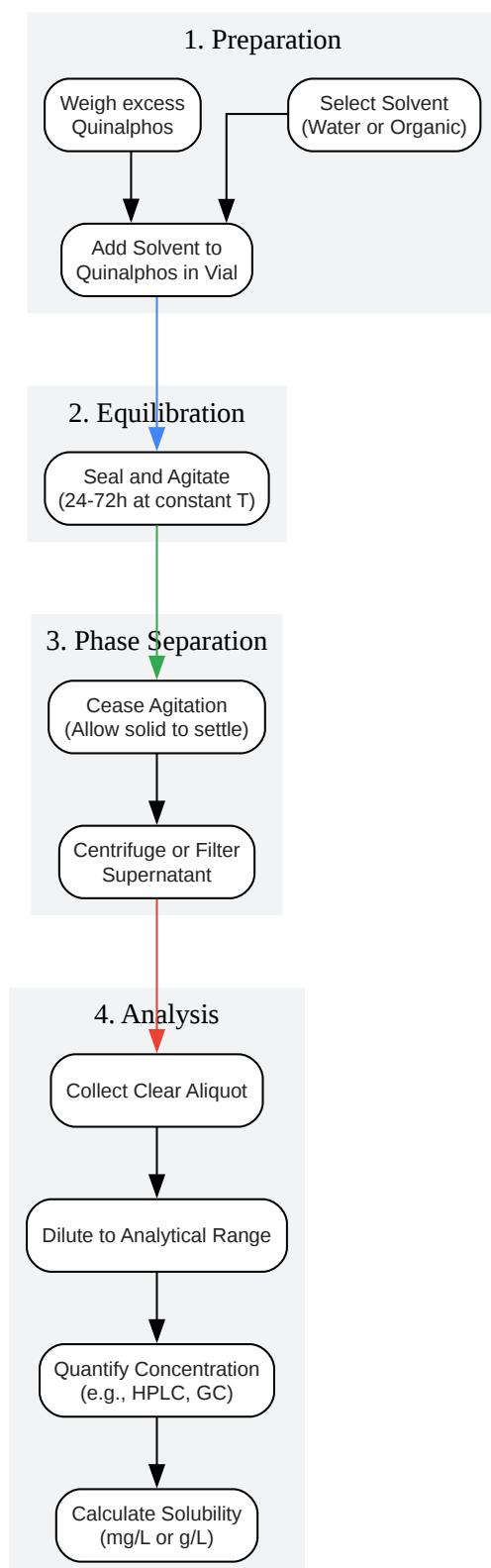
Organic Solvent Solubility (Shake-Flask Method)

The shake-flask method is also the most common and reliable technique for determining the thermodynamic solubility of a compound in organic solvents.[13][14]

- Preparation: Weigh an excess amount of **quinalphos** into multiple vials.
- Solvent Addition: Add a known volume of the desired organic solvent (e.g., acetone, hexane, methanol) to each vial.[13]
- Equilibration: Seal the vials tightly and place them on an orbital shaker at a constant temperature (e.g., 25 °C) for 24 to 72 hours to ensure equilibrium is reached.[13]
- Phase Separation: After shaking, allow the excess solid to settle. Carefully collect a clear aliquot of the supernatant using a syringe and immediately filter it through a compatible syringe filter (e.g., PTFE for organic solvents) to remove all undissolved particles.[13]
- Dilution and Quantification: Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical instrument. Analyze the final concentration using a validated method like HPLC-UV or UV-Vis spectroscopy against a calibration curve prepared with known standards.[13][14]

Visualization of Experimental Workflow

The following diagram illustrates the logical steps involved in determining the solubility of **quinalphos** using the standard shake-flask methodology.

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